Cyclobutyl(o-tolyl)methanamine hydrochloride
Overview
Description
Cyclobutyl(o-tolyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Cyclobutyl(o-tolyl)methanamine hydrochloride is a complex organic compound that has potential antibacterial properties . The primary targets of this compound are bacteria that cause urinary tract infections . These bacteria are responsible for the infection and inflammation in the urinary tract, leading to symptoms such as pain, discomfort, and frequent urination .
Mode of Action
This compound interacts with its bacterial targets by undergoing a chemical reaction in the acidic environment of the urine . This reaction leads to the formation of formaldehyde, a compound with antibacterial properties . The formaldehyde then interacts with the bacteria, disrupting their growth and multiplication .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in bacterial growth and reproduction . By producing formaldehyde, it disrupts the normal functioning of these pathways, leading to the death of the bacteria . The downstream effects include the reduction of bacterial load in the urinary tract, alleviating the symptoms of the infection .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the bioavailability of this compound can be influenced by factors such as the acidity of the urine, which is necessary for its activation .
Result of Action
The result of the action of this compound at the molecular and cellular level is the disruption of bacterial growth and multiplication . This leads to a decrease in the number of bacteria in the urinary tract, thereby reducing the symptoms of the infection .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors, particularly the acidity of the urine . The compound is activated in an acidic environment, which allows it to produce formaldehyde and exert its antibacterial effects . Therefore, factors that affect urine acidity, such as diet and hydration status, can influence the action of this compound .
Properties
IUPAC Name |
cyclobutyl-(2-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10;/h2-3,5,8,10,12H,4,6-7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFMABMXUUIBDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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